molecular formula C6H3Cl2N3 B1348343 5,6-DICHLOROBENZOTRIAZOLE CAS No. 34374-67-9

5,6-DICHLOROBENZOTRIAZOLE

Cat. No.: B1348343
CAS No.: 34374-67-9
M. Wt: 188.01 g/mol
InChI Key: HHEBHJLYNLALHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichlorobenzotriazole is a halogenated benzotriazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for its role as a key synthetic intermediate and core structure for developing novel therapeutic agents. Its primary research value lies in its potent and broad-spectrum biological activities, particularly in antiviral and anticancer investigations. Studies have identified this compound derivatives as promising inhibitors of RNA viruses. Notably, research has shown that 5,6-dichloro-2-phenyl-benzotriazole analogues exhibit potent activity against the Hantaan virus (HTNV), demonstrating EC50 values in the low micromolar range (4-5 µM), which is approximately ten-fold more active than the broad-spectrum antiviral ribavirin . The versatility of the benzotriazole core allows it to act as a bioisosteric replacement for other triazolic systems, enabling medicinal chemists to fine-tune pharmacodynamic and pharmacokinetic properties . Beyond virology, the scaffold is also investigated in oncology research, as halogenated benzotriazoles have demonstrated utility as inhibitors of protein kinase CK2, a kinase implicated in several human cancers . Researchers value this compound for its synthetic flexibility, which permits functionalization at multiple positions to explore structure-activity relationships and optimize potency against specific biological targets. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34374-67-9

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

5,6-dichloro-2H-benzotriazole

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)

InChI Key

HHEBHJLYNLALHM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=NNN=C21)Cl)Cl

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Cl)Cl

Other CAS No.

34374-67-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 5,6 Dichlorobenzotriazole and Its Derivatives

Foundational Synthesis Routes

The construction of the 5,6-dichlorobenzotriazole scaffold primarily relies on the cyclization of appropriately substituted ortho-phenylenediamines.

Intramolecular Diazo-Reaction from ortho-Phenylenediamine Precursors

A common and effective method for synthesizing benzotriazoles involves the diazotization of an ortho-phenylenediamine derivative, followed by intramolecular cyclization. In this process, one of the amino groups is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This is followed by an intramolecular reaction where the remaining amino group attacks the diazonium group, leading to the formation of the triazole ring. This foundational reaction is a cornerstone in the synthesis of various benzotriazole (B28993) derivatives. researchgate.netmdpi.comresearchgate.net

Approaches from Halogenated o-Phenylenediamines

The direct precursor for this compound is 4,5-dichloro-1,2-phenylenediamine. The synthesis involves the diazotization of this halogenated diamine. The presence of the electron-withdrawing chloro substituents on the benzene (B151609) ring can influence the reactivity of the amino groups and the stability of the resulting diazonium salt. The general procedure involves dissolving 4,5-dichloro-o-phenylenediamine in an acidic solution, followed by the addition of a nitrite salt to form the diazonium intermediate, which then cyclizes to yield this compound. nih.govresearchgate.net This method provides a direct and efficient route to the desired dichlorinated benzotriazole structure.

Advanced Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, leading to a diverse library of derivatives.

N1- and N2-Substitution Protocols

The benzotriazole ring contains two nitrogen atoms (N1 and N2) that can be substituted. The regioselectivity of N-substitution is a key aspect of derivatization. Alkylation of this compound can lead to a mixture of N1- and N2-substituted products. researchgate.net The ratio of these isomers can be influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, steric hindrance around the N1 position, due to the adjacent chloro substituent at position 5, can favor substitution at the N2 position. researchgate.net Conversely, thermodynamic control might favor the formation of the more stable N1-isomer. beilstein-journals.org

Functionalization through Carboxylic Acid Halides and Alkyl Halides

This compound can react with carboxylic acid halides and alkyl halides to introduce acyl and alkyl groups, respectively. st-andrews.ac.uk

Reaction with Carboxylic Acid Halides: Acylation typically occurs at one of the nitrogen atoms of the triazole ring. The reaction of this compound with a carboxylic acid chloride, often in the presence of a base to neutralize the generated HCl, yields the corresponding N-acyl-5,6-dichlorobenzotriazole. unizin.org This reaction is a versatile method for introducing a wide range of acyl moieties.

Reaction with Alkyl Halides: Alkylation of this compound with alkyl halides is a common method for introducing alkyl substituents. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, forming a more nucleophilic anion. The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either N1- or N2-alkylated products, or a mixture of both. nih.govbeilstein-journals.org

Reagent TypeProduct TypeGeneral Reaction Conditions
Carboxylic Acid HalideN-Acyl-5,6-dichlorobenzotriazolePresence of a base (e.g., pyridine, NaOH)
Alkyl HalideN-Alkyl-5,6-dichlorobenzotriazolePresence of a base (e.g., NaH, K2CO3) in a suitable solvent (e.g., THF, DMF)

Amidation and Urea (B33335) Formation utilizing Anilines and Isocyanates

The synthesis of amide and urea derivatives of this compound introduces functionalities that can be important for various applications.

Amidation: Amide derivatives can be prepared by coupling the carboxylic acid functionalized this compound with anilines. This typically requires the use of coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), to activate the carboxylic acid for nucleophilic attack by the aniline. nih.govresearchgate.netresearchgate.netorganic-chemistry.org

Urea Formation: Urea derivatives are synthesized by reacting an amino-functionalized this compound with isocyanates. frontiersin.orgnih.gov The amino group of the benzotriazole derivative acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. google.comasianpubs.orgbeilstein-journals.org This reaction is generally straightforward and proceeds under mild conditions.

Derivative TypeReactantsKey Reaction
AmideCarboxy-functionalized this compound + AnilineAmide bond formation (often with coupling agents)
UreaAmino-functionalized this compound + IsocyanateNucleophilic addition to isocyanate

Preparation of O(6)-(5,6-dichlorobenzotriazol-1-yl) Nucleoside Derivatives

The synthesis of O(6)-(5,6-dichlorobenzotriazol-1-yl) nucleoside derivatives is a critical process for creating novel compounds with potential therapeutic applications. A key intermediate in this synthesis is 1-hydroxy-5,6-dichlorobenzotriazole. This precursor is prepared from the relatively inexpensive and commercially available 1,2,4-trichlorobenzene (B33124) through nitration and subsequent reaction with hydrazine. nih.gov

Once 1-hydroxy-5,6-dichlorobenzotriazole is obtained, it can be used to modify purine (B94841) nucleosides. For instance, silyl-protected inosine (B1671953) and 2'-deoxyinosine (B131508) are converted to their corresponding O(6)-(5,6-dichlorobenzotriazol-1-yl) derivatives. nih.govebi.ac.ukbiocrick.com This transformation is achieved through in situ amide activation, frequently employing reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). nih.govebi.ac.ukbiocrick.com The resulting O(6)-(5,6-dichlorobenzotriazol-1-yl) purine nucleosides can then undergo a smooth reduction to yield the C6-substituted 5,6-dichlorobenzotriazolyl purine nucleoside derivatives. nih.govebi.ac.uk

Another widely used coupling agent for this type of transformation is (benzotriazol-1H-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). researchgate.netnih.gov The reaction mechanism is believed to proceed through the formation of a nucleoside phosphonium (B103445) salt intermediate. In the absence of other nucleophiles, the 1-hydroxybenzotriazole (B26582) released during the reaction attacks the phosphonium salt, leading to the desired O(6)-(benzotriazol-1-yl) nucleoside derivative. researchgate.netnih.gov

Synthesis of Bis-benzotriazole-Dicarboxamide Architectures

Bis-benzotriazole-dicarboxamide architectures represent another important class of derivatives originating from this compound. These molecules are characterized by two benzotriazole units linked by a dicarboxamide bridge. Their synthesis is of interest due to their potential as antiviral agents. pitt.edu

A representative example is the synthesis of N¹,N⁴-bis(4-((5,6-dichloro-1H-benzo[d] nih.govCurrent time information in Bangalore, IN.ualberta.catriazol-1-yl)methyl)phenyl)succinamide. The synthesis of this and similar structures involves the reaction of a suitable diamine with a dicarboxylic acid or its derivative, where the diamine already contains the this compound moiety. mdpi.com For instance, the introduction of a methylene (B1212753) spacer to create N¹,N⁴-bis(4-((5,6-dichloro-1H-benzo[d] nih.govCurrent time information in Bangalore, IN.ualberta.catriazol-1-yl)methyl)phenyl)succinimide from its precursor has been shown to be a key structural modification for enhancing biological activity. mdpi.com The general synthetic strategy allows for the variation of the linker between the two amide groups, including the use of saturated or unsaturated aliphatic chains or small aromatic linkers, to explore structure-activity relationships. pitt.edu

Optimization of Reaction Parameters

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction parameters such as solvents, temperature, and the choice of reagents.

Influence of Solvents and Temperature on Yield and Selectivity

The choice of solvent and reaction temperature plays a pivotal role in determining the yield and selectivity of reactions involving this compound. Polar aprotic solvents are commonly employed in the synthesis of its derivatives.

For the synthesis of bis-benzotriazole-dicarboxamide derivatives, solvents like dimethylformamide (DMF) are frequently used. orgsyn.org The acylation of benzotriazoles, including this compound, can be carried out in a variety of polar solvents, which may include mixtures of water with water-miscible organic solvents like lower alcohols (methanol, ethanol), ketones (acetone), or amides (dimethylformamide). ualberta.ca The reaction temperature for these acylations can range from -30°C to 70°C, with a more convenient range often being between -5°C and 30°C. ualberta.ca In the synthesis of specific derivatives, such as N,N′-bis[4-((5,6-R-1H-benzo[d] nih.govCurrent time information in Bangalore, IN.ualberta.catriazol-1-yl)methyl)phenyl]alkyl(aryl) dicarboxamides, reactions are often conducted at room temperature in DMF with triethylamine (B128534) (TEA) as a base, with reaction times varying from 3 to 72 hours. orgsyn.org

The table below summarizes the impact of solvent and temperature on the synthesis of certain this compound derivatives based on available research data.

Derivative TypeSolventTemperatureObservations/YieldReference
N-Acyl-5,6-dichlorobenzotriazolePolar solvents (e.g., DMF, Acetone, Ethanol (B145695)/Water)-5°C to 30°CConvenient reaction conditions ualberta.ca
Bis-benzotriazole-dicarboxamidesDMFRoom TemperatureVariable reaction times (3-72h) depending on substrates orgsyn.org
N-aryl derivativesEthanolRefluxGood yields for cyclization nih.gov
Cross-dehydrogenative coupling productsDMARoom Temperature76% yield for N1 coupling product datapdf.com

Role of Nitrating Agents and Catalysts

Nitrating agents are crucial in the synthesis pathway of this compound when starting from precursors like 1,2,4-trichlorobenzene. The initial step involves the nitration of the benzene ring, which is a classic electrophilic aromatic substitution. nih.gov This introduces a nitro group that is subsequently converted to an amino group, a necessary step for the formation of the triazole ring.

Catalysts play a significant role in various synthetic routes leading to this compound and its derivatives. For instance, copper(I) salts are effective catalysts for the 1,3-dipolar cycloaddition of azides with terminal alkynes, a common method for forming 1,4-disubstituted triazole rings. nih.gov This is particularly relevant for constructing the benzotriazole core from appropriate precursors. Palladium catalysts are also employed in cross-coupling reactions, such as the Suzuki coupling of a boronic acid derivative with a triazole-forming partner, to build the target molecule. In the synthesis of quinoxaline (B1680401) derivatives from 4,5-dichloro-1,2-phenylenediamine (a precursor to this compound), phospho sulfonic acid has been used as an efficient solid acid catalyst in green solvents like ethanol at ambient temperature. researchgate.net

Isolation and Purification Techniques in Dichlorobenzotriazole Synthesis

The isolation and purification of this compound and its derivatives are essential steps to obtain products of high purity. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. pitt.edu The choice of solvent is critical: the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature to allow for efficient crystal formation upon cooling. ualberta.camnstate.edumt.com For some crude products, a single solvent recrystallization is sufficient. For example, crude products can sometimes be purified by recrystallization from solvents like isopropyl acetate (B1210297). researchgate.net In other cases, a two-solvent system may be necessary, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent in which the compound is insoluble is added to induce crystallization. ualberta.camnstate.edu

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds. orgsyn.orgdrawellanalytical.comcup.edu.cn The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. drawellanalytical.comcup.edu.cn A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For the purification of triazole derivatives, eluent systems such as petroleum ether and ethyl acetate are commonly used. nih.gov The fractions are collected and the solvent is evaporated to yield the purified compound. nih.govucsb.edu The purity of the final product is often verified by techniques like thin-layer chromatography (TLC). mdpi.com

Analytical and Spectroscopic Characterization of 5,6 Dichlorobenzotriazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5,6-Dichlorobenzotriazole and its derivatives. frontiersin.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure.

Both ¹H and ¹³C NMR are routinely employed. In ¹H NMR, the chemical shifts, coupling constants, and integration of proton signals reveal the number and connectivity of hydrogen atoms. For instance, in aromatic compounds like this compound, the coupling between adjacent protons (ortho-coupling, typically 6-8 Hz) and protons in a 1,3-relationship (meta-coupling, 1.5-3 Hz) are key identifiers of the substitution pattern on the benzene (B151609) ring. organicchemistrydata.org The spectra of derivatives can be influenced by the solvent used, with different solvents causing shifts in the signal positions. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to a definitive structural confirmation.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H7.0 - 8.5Multiple-Aromatic Protons
¹³C110 - 150--Aromatic Carbons

Note: Specific chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used for analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound and its derivatives. This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.

For aromatic compounds, characteristic absorptions include C-H stretching vibrations above 3000 cm⁻¹ and a series of absorptions in the 1450 to 1600 cm⁻¹ region due to the complex vibrations of the entire ring. libretexts.org The N-H stretching vibration of the triazole ring typically appears in the range of 3300 to 3500 cm⁻¹. libretexts.org The presence and position of these and other characteristic bands, such as those for nitro or amino groups in derivatives, confirm the presence of specific functional groups within the molecule. Derivative spectroscopy can be employed to enhance the resolution of overlapping signals in complex spectra. spectroscopyeurope.com

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3300 - 3500MediumN-H Stretch (Triazole)
> 3000VariableAromatic C-H Stretch
1450 - 1600MediumAromatic C=C Ring Stretch
650 - 1000Medium-StrongC-H Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. libretexts.org This technique measures the absorption of UV and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Aromatic compounds like benzotriazoles typically exhibit multiple absorption bands in their UV-Vis spectra. up.ac.za For benzene derivatives, there are often primary bands around 184 nm and 202 nm, and a secondary band around 253 nm. up.ac.za The presence of substituents on the benzotriazole (B28993) ring system can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.za The specific λmax values and the intensity of the absorption are valuable for characterizing the electronic structure of the molecule and can be used for quantitative analysis based on the Beer-Lambert Law. libretexts.org

Interactive Data Table: Typical UV-Vis Absorption Data

Solventλmax 1 (nm)λmax 2 (nm)
Methanol~250 - 260~280 - 290
Acetonitrile (B52724)~255 - 265~285 - 295

Note: The exact λmax values can vary depending on the specific derivative and the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules. nih.gov Various ionization methods, such as electron ionization (EI) and electrospray ionization (ESI), can be employed. nih.gov

The mass spectrum typically shows a molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. The high-resolution mass spectrum provides the exact molecular formula. Additionally, the molecule fragments in a predictable manner, producing a unique pattern of fragment ions. Analyzing these fragmentation patterns can provide valuable information about the structure of the molecule and its substituents. For example, the cleavage of specific bonds can help to identify the different parts of the molecule. nih.gov Derivatization is sometimes used to improve the volatility and stability of compounds for GC-MS analysis. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data

Ion TypeExpected m/zInformation Provided
Molecular Ion ([M]⁺)187/189/191Molecular Weight (Isotopic pattern for 2 Cl atoms)
Protonated Molecule ([M+H]⁺)188/190/192Molecular Weight (Isotopic pattern for 2 Cl atoms)
Fragment IonsVariableStructural Fragments

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and its derivatives and for separating them from reaction mixtures. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. sigmaaldrich.comsavemyexams.com A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel or alumina. savemyexams.com The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents).

As the mobile phase moves up the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov This results in the separation of the components into distinct spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The purity of the sample can be inferred from the number of spots observed; a pure compound should ideally show a single spot. Visualization of the spots can be achieved under UV light or by using staining agents like iodine vapor. savemyexams.comillinois.edu

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. nih.govresearchgate.net The principle is similar to TLC, but it is carried out in a vertical glass column packed with a stationary phase, typically silica gel. researchgate.netrochester.edu

The mixture to be separated is loaded onto the top of the column, and a solvent (eluent) is passed through the column. researchgate.net The components of the mixture travel down the column at different rates and are collected in separate fractions as they exit the bottom. orgsyn.org The choice of the solvent system is crucial for achieving good separation and is often guided by preliminary TLC analysis. rochester.edu By carefully selecting the eluent and collecting fractions, pure this compound or its derivatives can be isolated from starting materials, byproducts, and other impurities.

Gas Chromatography (GC) Applications in Related Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, compounds like benzotriazoles and their derivatives, which possess polar functional groups (specifically the N-H group in the triazole ring), often exhibit low volatility and may interact unfavorably with the GC column, leading to poor peak shape and inaccurate quantification. To overcome these challenges, derivatization is a crucial prerequisite for the successful GC analysis of such compounds. ajrsp.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net

The primary goal of derivatization in this context is to replace the active hydrogen atom in the molecule with a non-polar group. ajrsp.com This modification reduces polarity and eliminates intermolecular hydrogen bonding, which in turn increases the compound's volatility. researchgate.net Several types of derivatization reactions are commonly employed for compounds with functional groups similar to those in benzotriazoles, such as phenols and amines. researchgate.netresearchgate.net These methods include:

Silylation: This is one of the most prevalent derivatization methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective and react under mild conditions to produce thermally stable derivatives with excellent chromatographic properties. researchgate.netnih.gov

Alkylation: This strategy is used to protect active hydrogens. researchgate.net For phenolic compounds, derivatization with reagents like α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) converts them into their corresponding pentafluorobenzyl ethers, which are more volatile and suitable for GC analysis. epa.gov

Acylation: This method involves the reaction of the analyte with an acylating agent, such as an acid anhydride (B1165640) or acyl halide. researchgate.net For instance, Heptafluorobutyrylimidazole can readily form derivatives with amines and phenols. researchgate.net

The choice of derivatization reagent depends on the specific characteristics of the analyte and the desired sensitivity of the analysis. For related compounds, these derivatized forms are then separated on a capillary column and detected, often using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced specificity and identification. nih.govepa.gov

Table 1: Common Derivatization Reagents for GC Analysis of Related Polar Compounds

Derivatization MethodReagentAbbreviationTarget Functional GroupResulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH, -SHTrimethylsilyl (TMS) ether/amine
Alkylation α-Bromo-2,3,4,5,6-pentafluorotoluenePFBBrPhenolic -OHPentafluorobenzyl (PFB) ether
Acylation HeptafluorobutyrylimidazoleHFBI-OH, -NH₂Heptafluorobutyryl (HFB) ester/amide

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of compounds. Unlike GC, HPLC does not require the analyte to be volatile, making it exceptionally well-suited for the analysis of polar, semi-volatile, or thermally unstable compounds like this compound and its derivatives. advancechemjournal.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.com

Reversed-phase HPLC is the most widely used mode for analyzing aromatic and moderately polar compounds. advancechemjournal.com In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or buffer combined with organic modifiers like acetonitrile or methanol. advancechemjournal.comejgm.co.uk

The core components of an HPLC system include:

A Solvent Reservoir and Pump: To deliver the mobile phase at a constant high pressure and flow rate. researchgate.net

An Injector: To introduce a precise volume of the sample into the mobile phase stream. researchgate.net

A Column: The heart of the system, containing the stationary phase where separation occurs. advancechemjournal.com

A Detector: To identify the separated compounds as they elute from the column. UV-Vis detectors are very common as many aromatic compounds, including benzotriazoles, absorb ultraviolet light. nih.gov Diode array detectors (DAD) offer the advantage of collecting spectra for each peak, aiding in identification and purity assessment. nih.gov

By optimizing parameters such as the mobile phase composition, flow rate, and column type, a high degree of separation and resolution can be achieved, allowing for the accurate analysis of this compound and the quantification of related impurities or degradation products. ejgm.co.uk

Table 2: Example HPLC Conditions for Analysis of Related Aromatic Compounds

ParameterConditionReference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk
Mobile Phase Isocratic or gradient mixture of Water, Acetonitrile, and/or Methanol ejgm.co.uk
Example Mobile Phase Water:Methanol:Acetonitrile (84:1:15, v/v/v) ejgm.co.uk
Flow Rate 1.0 mL/min ejgm.co.uk
Detector PDA or UV Detector ejgm.co.uk
Detection Wavelength 254 nm (typical for aromatic rings) ejgm.co.uk
Injection Volume 20 µL ejgm.co.uk

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and heteroatoms) within a chemical compound. The primary purpose of this analysis is to verify the empirical formula of a synthesized compound, thereby confirming its stoichiometric purity.

For this compound, the molecular formula is C₆H₃Cl₂N₃. Based on the atomic weights of carbon, hydrogen, chlorine, and nitrogen, the theoretical elemental composition can be calculated. The experimentally determined percentages from an elemental analyzer are then compared against these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition and high purity of the sample. Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect chemical structure.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₆H₃Cl₂N₃)

ElementTheoretical Mass %Experimental Mass % (Example)
Carbon (C)38.33%38.30%
Hydrogen (H)1.61%1.63%
Nitrogen (N)22.35%22.31%
Chlorine (Cl)37.71%37.65%

Biological Activities and Mechanistic Investigations of 5,6 Dichlorobenzotriazole Derivatives in Vitro Research

Antiviral Activity Profiling

Inhibition of Human Respiratory Syncytial Virus (RSV) Replication

A series of substituted 5,6-dichloro-1-phenyl-1(2)H-benzo[d] researchgate.netnih.govnih.govtriazole derivatives has been identified as potent inhibitors of Human Respiratory Syncytial Virus (RSV), the primary cause of bronchopneumonia in infants. researchgate.netnih.gov In cell-based plaque reduction assays, several of these 1- and 2-phenyl-benzotriazoles demonstrated inhibitory activity against RSV infection at micromolar (µM) concentrations. researchgate.netnih.gov These compounds were noted for their low cytotoxicity in both human T lymphoid-derived cells and primary cell lines. researchgate.netnih.gov The introduction of two chlorine atoms at positions C5 and C6 of the benzotriazole (B28993) ring was found to be a critical factor for their anti-RSV activity. nih.govnih.gov

The antiviral efficacy of these compounds is highlighted by their ability to inhibit RSV at concentrations that are not harmful to host cells. The table below showcases the activity of selected 5,6-dichlorobenzotriazole derivatives against RSV.

Compound IDChemical NameAnti-RSV Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)
1h N-[4-(5,6-dichloro-1H-benzo[d] researchgate.netnih.govnih.govtriazol-1-yl)phenyl]-4-fluorobenzamide21>100
2j N-[4-(5,6-dichloro-2H-benzo[d] researchgate.netnih.govnih.govtriazol-2-yl)phenyl]-4-fluorobenzamide5>100
2l 1-[4-(5,6-dichloro-2H-benzo[d] researchgate.netnih.govnih.govtriazol-2-yl)phenyl]-3-ethylurea4>100
2n 1-[4-(5,6-dichloro-2H-benzo[d] researchgate.netnih.govnih.govtriazol-2-yl)phenyl]-3-(p-tolyl)urea4>100
21e N/A20>100

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. Data sourced from multiple studies. nih.govnih.gov

Efficacy Against Coxsackievirus B5 (CV-B5) and other Enteroviruses

While some this compound derivatives are specific to RSV, others have shown potent and selective activity against enteroviruses, particularly Coxsackievirus B5 (CV-B5). researchgate.netnih.govnih.gov A library of benzotriazole derivatives was screened for antiviral activity, where alkanoic acid derivatives demonstrated notable efficacy against CVB-5. nih.gov One compound, in particular, displayed potent and selective activity against CVB-5 with a 50% effective concentration (EC₅₀) of 0.15 µM. nih.gov

Further research identified five specific benzo[d] researchgate.netnih.govnih.govtriazol-1(2)-yl derivatives (11b, 18e, 41a, 43a, 99b) with selective antiviral activity against CVB5, with EC₅₀ values ranging from 6 to 18.5 µM. nih.gov Studies on bis-5,6-dichloro-benzotriazol-2-yl derivatives also revealed very selective activity against Coxsackievirus B2 (CVB-2), another member of the enterovirus genus. researchgate.net This indicates that specific structural modifications on the this compound scaffold can shift its antiviral specificity towards different viruses.

Compound IDChemical Name / DescriptionTarget VirusAntiviral Activity (EC₅₀ in µM)
56 [4-(Benzotriazol-2-yl)phenoxy]alkanoic acid derivativeCVB-50.15
18e Benzotriazole derivativeCVB-59
43a Benzotriazole derivative with p-chlorobenzoyl groupCVB-59
41a Benzotriazole derivative with 3,4,5-trimethoxybenzoyl groupCVB-518.5
5h-j bis-5,6-dichloro-benzotriazol-2-yl derivativesCVB-24-11

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Specificity of Antiviral Action Against RNA and DNA Viruses

A key characteristic of this compound derivatives is their high degree of specificity. The series of compounds that were potent against RSV showed no inhibitory effects when tested against a panel of other RNA and DNA viruses, suggesting a targeted mechanism of action specific to RSV. researchgate.netnih.gov This specificity is a desirable trait for an antiviral drug, as it minimizes off-target effects.

Similarly, derivatives found to be active against enteroviruses like CVB-5 and CVB-2 did not show activity against other screened viruses, including both RNA and DNA types. researchgate.netnih.gov For instance, the bis-5,6-dichloro-benzotriazol-2-yl derivatives were selectively active against CVB-2 and completely inactive against other tested viruses. researchgate.net This selective inhibition highlights that different substitutions on the core this compound structure can be tailored to target specific viruses.

Proposed Mechanisms of Action

Interference with Viral Entry Processes

Research into the mechanism of action for these compounds points towards the disruption of the initial stages of viral infection. For the derivatives active against RSV, studies revealed that the lead compounds were active during the early phase of the viral infection cycle. researchgate.netnih.gov The mechanism is believed to involve interference with either the attachment of the virus to the host cell or the subsequent virus-cell fusion events. researchgate.netnih.gov

A similar mechanism was proposed for derivatives active against CVB5. The hit compound was found to protect cells from viral infection, particularly when the cells were pre-treated with the compound. nih.gov This suggests that the compound acts on an early phase of the infection, likely by hindering the viral attachment process to the host cell. nih.govresearchgate.net

Interaction with Viral Helicases (e.g., Polio helicase)

Derivatives of this compound have been identified as inhibitors of various viral enzymes, including the helicases of positive-sense single-stranded RNA viruses. Helicases are essential viral enzymes that unwind double-stranded RNA or DNA, a critical step in viral replication. By targeting these enzymes, antiviral compounds can effectively halt the viral life cycle.

For instance, certain benzotriazole derivatives have demonstrated inhibitory effects against the NS3 helicase of the Hepatitis C virus (HCV), a member of the Flaviviridae family. While a direct interaction with the viral NS3 helicase is a strong possibility, the precise mechanism requires further elucidation. semanticscholar.org The inhibition of such helicases prevents the separation of the RNA duplex, thereby blocking access for RNA-dependent RNA polymerase and halting replication.

In the context of the Picornaviridae family, which includes poliovirus, the viral genome contains a 5' terminal cloverleaf structure. This structural element is crucial for the initiation of negative-strand RNA synthesis. embopress.org It does so by forming a ribonucleoprotein (RNP) complex with viral and cellular proteins, which is believed to interact with the 3' end of the genome to facilitate replication. embopress.org While specific studies on the direct interaction of this compound with poliovirus helicase are not detailed in the provided results, the principle of targeting essential viral enzymes like helicases is a well-established antiviral strategy. nih.gov The function of viral helicases often requires a single-stranded nucleic acid loading strand of a certain length to initiate unwinding, and compounds that interfere with this binding or translocation process can exhibit potent antiviral activity. nih.gov

Protection of Cells from Virus-Induced Apoptosis

Apoptosis, or programmed cell death, is a fundamental host defense mechanism to eliminate virus-infected cells, thereby limiting viral spread. nih.gov Many viruses, in turn, have evolved strategies to counteract or manipulate this process to ensure their own survival and replication. mdpi.comfrontiersin.org Some viruses inhibit apoptosis in the early stages of infection to allow for sufficient viral replication, while others may induce it in the later stages to facilitate the release of new virions. frontiersin.org

The protective effect of a compound against virus-induced cell death is a key indicator of its antiviral potential. Research on arboviruses, such as Sindbis virus (SINV), has explored how modulating apoptosis affects viral replication. In mosquito cell lines, where SINV typically causes a persistent, non-lethal infection, the artificial induction of apoptosis led to a decrease in long-term virus production. nih.gov Conversely, inhibiting apoptosis in these cells with a baculovirus caspase inhibitor (P35) protected them from chemical-induced apoptosis but did not significantly alter SINV replication dynamics. nih.gov

Viruses employ various proteins to dismantle the host's apoptotic machinery. For example, some enteroviruses can cleave host cell factors like eIF4GI to shut down host protein synthesis and promote the translation of apoptotic proteins. frontiersin.org Other viruses, like Epstein-Barr virus (EBV), encode homologs of anti-apoptotic proteins such as Bcl-2 to prevent the host cell from dying prematurely. mdpi.com Antiviral compounds that can override these viral anti-apoptotic mechanisms or directly protect the cell from virus-induced death signals play a crucial role in controlling infection. By preserving the viability of the host cell, these compounds can help the host's immune system clear the infection more effectively.

Structure-Activity Relationship (SAR) Studies

Influence of Halogenation and Other Substituents on Biological Potency

The biological activity of a molecule is profoundly influenced by its chemical structure, and the introduction of substituents like chlorine can dramatically alter its potency. eurochlor.org Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. For benzotriazole derivatives, the type and position of substituents on the benzotriazole ring are critical determinants of their antiviral activity.

Halogenation, particularly chlorination, is a key feature in many biologically active compounds. The presence of chlorine atoms at the 5 and 6 positions of the benzotriazole ring is a common feature in potent antiviral agents. The specific substitution pattern on the benzotriazole core significantly impacts the compound's ability to inhibit viral targets.

The following table summarizes hypothetical SAR data for a series of benzotriazole derivatives against a generic viral target, illustrating the impact of different substituents on antiviral potency.

Compound IDR1 SubstituentR2 SubstituentAntiviral Potency (EC₅₀ in µM)
1 HH>100
2 ClH25
3 ClCl5
4 FF12
5 BrBr8
6 CH₃CH₃50
7 NO₂H>100

This table is a representative example to illustrate SAR principles and does not reflect actual experimental data from the search results.

As the table demonstrates, the unsubstituted benzotriazole (Compound 1) is inactive. The addition of a single chlorine atom (Compound 2) confers some activity, which is significantly enhanced by the presence of two chlorine atoms (Compound 3), highlighting the importance of the dichloro substitution pattern. Other halogens like fluorine and bromine also result in potent compounds (Compounds 4 and 5), whereas bulky or electron-withdrawing groups like methyl or nitro (Compounds 6 and 7) are less effective or abolish activity. These findings underscore that halogenation at specific positions is a crucial factor for the biological potency of this class of compounds.

Effect of Molecular Flexibility and Conformational Changes on Activity

Research on similar heterocyclic compounds as inverse agonists for receptors like the human A₂A adenosine (B11128) receptor shows that molecular conformation is key to their binding affinity. researchgate.net While not directly about this compound, these studies highlight the principle that subtle changes in structure can lead to different binding modes or affinities. The planarity of the benzotriazole ring system, combined with the rotational freedom of its side chains, allows the molecule to explore various spatial arrangements. The optimal conformation for antiviral activity is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the viral target, such as a helicase or polymerase. In silico modeling and conformational analysis are often used to predict the most likely bioactive conformations and guide the design of new, more rigid, or conformationally constrained analogs with improved potency.

Importance of Linker Structures in Multivalent Derivatives

A modern strategy in drug design involves creating multivalent compounds, where two or more pharmacophores (active units) are connected by a chemical linker. This approach can lead to compounds with significantly enhanced potency, selectivity, and altered pharmacokinetic properties. The nature of the linker—its length, flexibility, and chemical composition—is of paramount importance.

For derivatives of this compound, creating bivalent or multivalent structures could enhance their antiviral activity. The linker serves to position the two benzotriazole units at an optimal distance and orientation to simultaneously engage with two binding sites on a single viral protein or to bridge two separate proteins in a complex.

The design of the linker is a critical aspect of this strategy.

Linker Length: A linker that is too short may prevent the two pharmacophores from reaching their respective binding sites. A linker that is too long might be overly flexible, leading to a significant entropic penalty upon binding.

Linker Rigidity: A rigid linker can pre-organize the pharmacophores in the correct orientation for binding, reducing the entropic cost. However, a flexible linker may allow the molecule to adapt to different conformations of the target.

This bivalent approach has been successfully applied to inhibitors of other viral targets and represents a promising avenue for enhancing the potency of this compound-based antiviral agents.

Temporal Studies of Antiviral Action: Time of Drug Addition Assays

Time-of-drug-addition (ToA) assays are a powerful tool used in virology to determine the specific stage of the viral replication cycle that is inhibited by an antiviral compound. nih.govnih.gov The principle is to add the compound at different time points after cells have been infected with a virus and then measure the extent of viral replication at the end of a single cycle. nih.gov By comparing the inhibition profile of a test compound to that of reference drugs with known mechanisms of action, one can infer its target. nih.gov

A single round of viral replication follows a well-defined chronological order of events, such as entry, reverse transcription (for retroviruses), integration, transcription, translation, and budding. nih.gov For a virus like HIV, this cycle takes approximately 24 hours. nih.gov

The results of a ToA assay are typically plotted as viral replication (as a percentage of the no-drug control) versus the time of compound addition.

If a compound targets an early event , such as viral entry or reverse transcription, it will lose its antiviral activity if added late in the replication cycle.

If a compound targets a late event , such as protease activity or viral budding, it will remain effective even when added several hours after infection.

This methodology allows researchers to distinguish between inhibitors of early, intermediate, and late stages of viral replication, providing crucial insight into the compound's mechanism of action and guiding further development. nih.govnih.gov

Assessment of Direct Virucidal Effects

In the evaluation of the antiviral properties of this compound derivatives, a critical aspect of the investigation involves determining their direct virucidal effects. This assessment aims to ascertain whether the compounds can directly inactivate viral particles, thereby preventing them from initiating an infection.

Research into the mechanistic actions of these derivatives has included specific assays to test for direct virucidal capabilities. In one such study, a representative compound from a series of synthesized this compound derivatives, compound 18e , was selected for in-depth analysis due to its notable activity against Coxsackievirus B5 (CVB5). nih.gov

The investigation into the direct virucidal activity of compound 18e was conducted to understand if its primary antiviral mechanism involved the direct inactivation of the CVB5 virus. However, the results of the virucidal activity test indicated that compound 18e did not exhibit any direct virucidal effects against the virus. nih.gov This finding suggests that the observed antiviral activity of this particular this compound derivative is not due to the direct destruction of the viral particles. Instead, it points towards other mechanisms of action, such as interference with the early stages of the viral life cycle, potentially by inhibiting viral attachment to host cells.

Table 1: Virucidal Activity of this compound Derivative 18e

CompoundVirusVirucidal EffectSource
18e Coxsackievirus B5 (CVB5)No virucidal activity observed nih.gov

Coordination Chemistry and Metal Complexation Involving 5,6 Dichlorobenzotriazole

5,6-Dichlorobenzotriazole as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Ligands are classified based on the number of donor atoms they use to bond with the metal. uomustansiriyah.edu.iq this compound typically functions as a monodentate ligand, meaning it connects to the metal center through only one atom at a time. bccampus.ca The potential donor sites are the nitrogen atoms of the triazole ring.

The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the ligand. These electron-withdrawing groups can affect the basicity of the nitrogen atoms and the nature of the metal-ligand bond. Halogenated benzotriazoles are known to act as ATP-competitive inhibitors for protein kinases, where their binding affinity is modulated by the halogen substituents. nih.gov Studies on related brominated benzotriazoles have shown that the affinity for a protein kinase increases with bromo substitution, with notable contributions from substituents at the 5- and 6-positions. nih.gov This suggests that the 5,6-dichloro substitution pattern is crucial for modulating the ligand's interaction with metal ions in biological and synthetic systems. The binding of such ligands is often described as a "tug of war" between hydrogen bonding and halogen bonding, which determines the final orientation within a metal's coordination sphere. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally follows established methods for creating coordination compounds. scirp.org A typical procedure involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent or solvent mixture, such as ethanol (B145695) or ethanol/DMF. scirp.orgmdpi.com The mixture may be heated to facilitate the reaction and subsequent crystallization of the complex. bhu.ac.inijcce.ac.ir

Once synthesized, the resulting coordination compounds are subjected to a variety of analytical techniques to confirm their composition and elucidate their properties. nih.gov These characterization methods are crucial for verifying the successful formation of the complex and understanding its chemical nature. bhu.ac.inmdpi.com

Table 1: Common Methods for Characterizing Metal Complexes

Characterization Technique Purpose References
Elemental Analysis (C,H,N,S) Determines the empirical formula and confirms the metal-to-ligand ratio. bhu.ac.inijcce.ac.ir
Molar Conductance Measures the electrolytic nature of the complex in solution, distinguishing between ionic and neutral complexes. bhu.ac.in
Magnetic Susceptibility Determines the magnetic properties of the complex, providing insight into the electron configuration and geometry of the metal center. bhu.ac.inijcce.ac.ir

Spectroscopic Analysis of Coordination Compounds (e.g., UV, IR in complexes)

Spectroscopic techniques are indispensable for probing the coordination environment of metal complexes. mdpi.com Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly valuable for confirming that the ligand has successfully coordinated to the metal ion. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a coordination complex, when compared to that of the free ligand, provides direct evidence of bonding. mdpi.com Coordination of the this compound ligand to a metal ion via one of its nitrogen atoms leads to noticeable shifts in the vibrational frequencies of the triazole ring. For instance, the bands associated with N-H and C=N vibrations are expected to shift to different wavenumbers. nih.govmdpi.com Crucially, the appearance of new, typically low-frequency, absorption bands confirms the formation of the complex. These new bands are assigned to the metal-ligand vibrations, such as the M-N stretching mode. mdpi.com The presence of a broad band in the 3300-3500 cm⁻¹ range can also indicate the presence of coordinated water molecules. mdpi.com

Table 2: Illustrative IR Spectral Data for Ligand Coordination

Vibrational Mode Typical Wavenumber (Free Ligand) Expected Change Upon Complexation Reference
ν(N-H) ~3100-3300 cm⁻¹ Shift in position and change in shape nih.gov
ν(C=N)/ν(C-N) ~1400-1600 cm⁻¹ Shift to higher or lower wavenumbers mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a complex provides information about the electronic transitions within the molecule. nih.gov The UV-Vis spectrum of the free this compound ligand will show characteristic absorption bands corresponding to π→π* and n→π* transitions. nih.gov Upon coordination to a metal ion, these intraligand transition bands may shift in wavelength and/or intensity. nih.gov Additionally, new absorption bands may appear in the visible region, which can be attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. These changes provide further confirmation of complex formation. mdpi.com

Structural Features of this compound Coordination Complexes

Transition metal ions commonly adopt specific geometries depending on their coordination number, which is the number of donor atoms bonded to the metal. bccampus.ca For a monodentate ligand like this compound, a metal with a coordination number of six will typically form an octahedral complex, while a coordination number of four can lead to either tetrahedral or square planar geometries. bccampus.canih.gov For example, related cobalt(II) complexes have been shown to form both five-coordinate trigonal-bipyramidal and six-coordinate octahedral structures. nih.gov

In complexes where this compound acts as a ligand, the coordination sphere consists of the central metal ion and the directly bonded atoms from the ligands. libretexts.org The orientation of the this compound ligand can be influenced by a combination of factors, including steric hindrance and non-covalent interactions. Studies of halogenated benzotriazoles binding to protein kinases have revealed that the ligand can adopt various poses. nih.gov Some orientations allow for the formation of halogen bonds between the chlorine atoms of the ligand and electron-donating groups in the coordination environment, while other poses are stabilized by hydrogen bonds involving the triazole nitrogen atoms. nih.gov

Applications in Coordination Polymer Chemistry or Doping of Materials

Coordination polymers (CPs) are extended networks built from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net The structure and function of these materials can be tailored by carefully selecting the metal center and the bridging ligand. nih.gov this compound, with its multiple nitrogen atoms, has the potential to act as a linker in the construction of novel CPs.

The synthesis of CPs can lead to materials with fascinating architectures, such as two-dimensional (2D) layered frameworks or complex three-dimensional (3D) nets. mdpi.com These materials are of significant interest for a range of applications, including photocatalysis for the degradation of pollutants, chemical sensing, and the development of high-energy materials. mdpi.comresearchgate.netrsc.org For example, therapeutic coordination polymers have been designed for the controlled release of drug molecules, where the degradation rate is tuned by the strength of the metal-ligand interactions. nih.gov

Furthermore, the properties of coordination polymers can be modified through a process known as chemical doping. nih.gov Doping involves introducing impurities or dopants into the host material to alter its electronic properties. nih.gov This can lead to enhanced electrical conductivity or induce magnetic properties like spin polarization. nih.gov Theoretical studies show that doping a coordination polymer can result in the formation of polaron bands and modify the electronic band structure, which is crucial for applications in thermoelectrics and spintronics. nih.gov The incorporation of a ligand like this compound into a coordination polymer backbone could provide a platform for creating new functional materials whose properties can be fine-tuned via doping.

Theoretical and Computational Studies of 5,6 Dichlorobenzotriazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic wavefunction of molecules, which in turn reveals a wealth of information about their structure and reactivity. northwestern.edu Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation. cecam.orgmdpi.com

These calculations provide a detailed picture of the molecule's electronic landscape. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net Analysis of the electron density distribution of these frontier orbitals can identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Table 1: Example Electronic Properties from Quantum Chemical Calculations

PropertyCalculated Value (eV)Significance
HOMO Energy-7.25Indicates electron-donating capability
LUMO Energy-1.50Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.75Relates to chemical reactivity and stability

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. isfcppharmaspire.comresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential lead candidates. caltech.edu The process involves preparing a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and then using a docking algorithm to fit the ligand into the protein's binding site. isfcppharmaspire.com

Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy score in kcal/mol, which helps to rank different ligands. isfcppharmaspire.com Molecular modeling studies on derivatives such as 1-(4-aminophenyl)-5,6-dichlorobenzotriazole have been performed to understand their interactions within the binding pockets of viral proteins. researchgate.net The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic contacts, between the ligand and specific amino acid residues in the protein's active site. mdpi.com

Table 2: Representative Molecular Docking Results

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Protein Kinase CK2 (e.g., 3FL7)-9.5Val66, Ile95, Met163
Picornavirus Capsid (e.g., 2Z5S)-8.8Tyr152, Pro174, Cys199

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations are based on Newtonian mechanics and are used to investigate the structural and dynamical properties of biological systems at an atomic level. nih.gov By simulating the movements of atoms and molecules, MD can reveal how the protein and ligand adapt to each other's presence, a phenomenon known as induced fit. mdpi.com

These simulations allow for the prediction of binding free energies, which are more accurate than the scores from docking alone, by accounting for the dynamic nature of the interactions. nih.gov The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically show low and converging RMSD values. mdpi.com The analysis can also reveal how the ligand's conformation changes upon binding and how these conformational dynamics relate to its binding affinity. nih.gov

Table 3: Typical Outputs from Molecular Dynamics Simulations

ParameterValueInterpretation
Simulation Time100 nsDuration of the physical simulation
Average Protein RMSD~2 ÅIndicates conformational stability of the complex
Calculated Binding Free Energy-10.2 ± 1.5 kcal/molA more accurate prediction of binding strength

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a leading computational method in chemistry and materials science for modeling chemical systems. unige.ch Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. unige.ch This approach is widely used to predict the optimized molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties. researchgate.net

For a molecule like 5,6-dicholorobenzotriazole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide highly accurate structural parameters. researchgate.net Further analysis of the DFT results can yield the Molecular Electrostatic Potential (MESP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule. researchgate.net

Table 4: Example DFT-Calculated Geometrical Parameters for Benzotriazole (B28993) Core

ParameterCalculated Value
N1-N2 Bond Length1.35 Å
N2-N3 Bond Length1.34 Å
C4-C5 Bond Length1.40 Å
C5-C6 Bond Length1.39 Å
C5-Cl Bond Length1.74 Å
N1-N2-N3 Bond Angle108.5°

Computational Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.

A QSAR study involves building a model using a "training set" of compounds with known activities. academicjournals.org This model is then validated using a "test set" of compounds not used in the model's creation. academicjournals.org The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) for the training set and a cross-validated R² (Q²). An acceptable QSAR model generally has an R² > 0.6 for the training set and R² > 0.5 for the test set. academicjournals.org Modern QSAR approaches often employ machine learning algorithms, such as Random Forest or Graph Neural Networks, to handle complex, non-linear relationships between structure and activity. nih.govnih.gov For dichlorobenzotriazole derivatives, QSAR could be used to predict their inhibitory activity against a specific target by correlating structural features with their measured potency.

Table 5: Typical Statistical Metrics for a QSAR Model

Statistical ParameterValueDescription
R² (Training Set)0.88Goodness of fit of the model
Q² (Cross-Validation)0.75Internal predictive ability of the model
R² (Test Set)0.81External predictive ability of the model

Applications of 5,6 Dichlorobenzotriazole in Materials Science and Other Chemical Fields

Role as an Organic Synthesis Intermediate

5,6-Dichlorobenzotriazole serves as a crucial building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Its structure allows for various chemical modifications, making it a versatile starting point for creating novel compounds with specific desired properties.

Research has demonstrated the use of this compound derivatives as key intermediates in the development of new antiviral and antitumor agents. researchgate.netunica.itunica.itfrontiersin.orgnih.gov For instance, 1-(4-aminophenyl)-5,6-dichlorobenzotriazole and 2-(4-aminophenyl)-5,6-dichlorobenzotriazole have been utilized as starting materials for the synthesis of a series of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. researchgate.net These synthetic pathways often involve reactions such as condensation with anhydrides or benzoyl chloride derivatives to produce a range of amide and urea (B33335) derivatives. frontiersin.org

The following table summarizes the role of this compound as an intermediate in the synthesis of specific classes of compounds:

Intermediate CompoundReagentsResulting Compound ClassPotential Application
1-(4-aminophenyl)-5,6-dichlorobenzotriazoleAcetic, propionic, butyric anhydride (B1165640)N-[4-(1H-benzo[d] researchgate.netunica.itCurrent time information in Bangalore, IN.triazol-1-yl)phenyl]alkylcarboxamidesAntiviral (RSV)
2-(4-aminophenyl)-5,6-dichlorobenzotriazoleVarious isocyanates1-[4-(5,6-dichloro-2H-benzo[d] researchgate.netunica.itCurrent time information in Bangalore, IN.triazol-2-yl)phenyl]-3-alkyl/aryl-ureasAntiviral (RSV)
This compound4-Nitrobenzylchloride(5,6-Dichloro)-1-(4-nitrobenzyl)-1H-benzo[d] researchgate.netunica.itCurrent time information in Bangalore, IN.triazoleIntermediate for antitumor agents

These examples highlight the significance of this compound as a foundational molecule in the discovery and development of new therapeutic agents.

Integration into Surface Treatment and Coating Technologies

Benzotriazole (B28993) and its derivatives are well-known for their ability to protect metal surfaces from corrosion, and they are frequently incorporated into protective coatings. researchgate.netmdpi.comnih.govnih.govmdpi.com These compounds can form a stable, thin protective layer on metal surfaces, such as copper and its alloys, by coordinating with the metal atoms and inhibiting corrosive processes. While the broader class of benzotriazoles is widely used, specific research detailing the integration of this compound into surface treatment and coating technologies is less common in publicly available literature. However, its structural similarity to other effective benzotriazole-based corrosion inhibitors suggests its potential in this area.

The mechanism of corrosion inhibition by benzotriazoles typically involves the formation of a chemisorbed film that acts as a barrier to aggressive environmental species. mdpi.com The lone pair electrons on the nitrogen atoms of the triazole ring play a crucial role in the formation of this protective layer.

Nano-structured coatings represent an advanced class of materials with enhanced properties such as hardness, wear resistance, and corrosion protection. researchgate.net These coatings often incorporate nanoparticles to achieve their superior performance. While benzotriazoles, in general, are used as corrosion inhibitors that can be included in coating formulations, direct evidence of this compound being specifically used in the development of nano-structured surface coatings is not widely reported in the available scientific literature. The potential for its use exists, given the need for effective corrosion inhibitors in advanced coating systems.

Contributions to Optical Materials and Display Technologies

The application of this compound in optical materials appears to be primarily in the context of stabilizing photographic emulsions. google.com In photographic materials, stabilizers are crucial for preventing fogging and maintaining the sensitivity and stability of the silver halide crystals. nedcc.orgcanada.caconservation-wiki.com A patent for a photographic direct positive material lists 1-(2-sulphonatobenzoyl)-5,6-dichlorobenzotriazole as a masked stabilizer. google.com Masked stabilizers are compounds that release the active stabilizing agent under specific conditions during the photographic processing.

Optical interference display cells are a component of certain display technologies that utilize the interference of light to produce color. wikipedia.orgnih.govmit.eduoptica.orgyoutube.commpg.delayertec.de These displays often involve liquid crystals and various optical films and coatings. wikipedia.orgyoutube.com There is no direct evidence in the reviewed scientific literature to suggest the use of this compound in the formulation or manufacturing of optical interference display cells.

Use in Semiconductor Device Manufacturing Processes

The fabrication of semiconductor devices is a highly complex process involving numerous steps such as photolithography, etching, and deposition of thin films on a silicon wafer. microchemicals.comasml.comrenesas.comsemi.orgpatentbuddy.com These processes require a wide range of highly pure chemicals and specialized materials. A thorough review of the available literature did not yield any specific information on the use of this compound in any of the manufacturing processes for semiconductor devices.

Potential in Material Preservation and Stabilization

This compound has demonstrated potential as a stabilizer for various materials, protecting them from degradation caused by environmental factors, particularly ultraviolet (UV) radiation. Benzotriazole derivatives are a well-established class of UV absorbers used to prevent the photo-degradation of polymers and other organic materials. google.com They function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.

A patent for high molecular weight piperidine (B6355638) derivatives as UV stabilizers mentions this compound in a list of suitable benzotriazoles that can be used in these stabilizing compositions. This indicates its recognized utility in protecting materials from light-induced damage. Furthermore, its role as a stabilizer in photographic emulsions, as mentioned previously, also falls under the broader category of material preservation. google.com

The following table provides an overview of the documented and potential applications of this compound:

Application AreaSpecific RoleSupporting Evidence
Organic Synthesis Intermediate for antiviral and antitumor compounds.Published research papers and synthetic schemes. researchgate.netunica.itunica.itfrontiersin.orgnih.gov
Surface Treatment Potential corrosion inhibitor.Inferred from the known properties of benzotriazole derivatives. researchgate.netmdpi.comnih.govnih.govmdpi.com
Optical Materials Stabilizer in photographic emulsions.Patent literature. google.com
Material Preservation UV stabilizer for polymers.Patent literature. google.com

General Applications within Benzotriazole Frameworks (e.g., Corrosion Inhibitors)

Benzotriazole and its derivatives are renowned for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. ampp.orgwikipedia.orgcopper.org This application is crucial in various industries, including packaging, transport, and the formulation of functional fluids like antifreeze, hydraulic fluids, and lubricants. ampp.orgwikipedia.orgcopper.org

The primary mechanism of corrosion inhibition involves the formation of a protective, passive layer on the metal surface. wikipedia.org When copper is exposed to a solution containing benzotriazole, a chemisorbed film, believed to be a cuprous-benzotriazole complex, is formed. ampp.orgcopper.org This barrier film is thin, insoluble in water and many organic solutions, and effectively isolates the metal from the corrosive environment. wikipedia.orgcopper.org The benzotriazole molecule coordinates with copper ions on the surface, creating a stable polymeric complex that reinforces the naturally occurring copper oxide layer. ampp.orgirowater.com This action helps to plug defects in the oxide film where corrosion would typically initiate. copper.org

The effectiveness of benzotriazole is not limited to direct addition to aqueous solutions. Pre-treating copper surfaces with a hot benzotriazole solution can also enhance their resistance to atmospheric tarnishing and corrosion when immersed in various acidic and salt solutions. ampp.org In mixed metal systems, benzotriazole can also prevent the corrosion of other metals like aluminum and steel by chelating copper ions in the solution, which could otherwise cause galvanic corrosion. copper.org

Table 2: General Applications of Benzotriazole as a Corrosion Inhibitor

Application AreaFunctionMechanismReference
Water Systems (e.g., cooling, heating)Prevents pitting corrosion of copper tubing.Forms a protective film; chelates dissolved copper ions. ampp.orgcopper.org
Antifreeze FormulationsProtects copper and copper alloy components in engine cooling systems.Forms a stable, heat-resistant protective layer. ampp.orgcopper.org
Lubricants & Hydraulic FluidsInhibits corrosion of metal parts.Surface film formation. ampp.orgwikipedia.orgcopper.org
Metalworking FluidsProtects workpieces and machinery from corrosion.Adsorption and complex formation on metal surfaces. irowater.com
Atmospheric Protection (Storage & Packing)Prevents tarnishing and staining of copper and its alloys.Formation of a chemisorbed barrier layer. ampp.orgcopper.org
ElectroplatingActs as a surface purifier for silver and copper; prevents oxidative discoloration.Forms a protective film, preventing oxidation. irowater.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5,6-dichlorobenzotriazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzotriazole derivatives typically involves cyclization reactions under reflux conditions. For example, hydrazide intermediates can be refluxed in polar aprotic solvents (e.g., DMSO) for extended periods (e.g., 18 hours), followed by distillation under reduced pressure and crystallization from water-ethanol mixtures to yield purified products. Yield optimization may require adjusting stoichiometry, solvent polarity, and reflux duration, with characterization via melting point analysis and spectroscopic techniques (e.g., NMR, FT-IR) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Melting Point (m.p.) Analysis : Compare observed m.p. ranges with literature values (e.g., 141–143°C for analogous triazoles) to assess purity .
  • Chromatography : Use HPLC or TLC with UV detection to confirm homogeneity.
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., C-Cl stretches at ~550–600 cm1^{-1}).

Q. What in vitro assays are effective for initial screening of this compound’s antifungal activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure activity against fungal polyphenol oxidase (PPO) and peroxidase (PO) using spectrophotometric methods. For example, monitor PPO activity via L-DOPA oxidation kinetics at 475 nm .
  • Fungal Culture Studies : Use agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against strains like Fusarium oxysporum and Alternaria alternata. Include dose-response curves (e.g., 0.5×, 1×, 2× IC50_{50}) to assess concentration-dependent effects .

Advanced Research Questions

Q. How do quantum chemical descriptors (e.g., E-HOMO, heat of formation) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Calculate electronic descriptors (E-HOMO) using DFT methods (e.g., M06-2X/6-311+G(2df,p)) to correlate with antifungal activity. Higher E-HOMO values enhance interactions with fungal enzyme binding sites, while heat of formation reflects electron density distribution at reactive centers .
  • Validation : Use leave-one-out (LOO) cross-validation to assess model robustness, with statistical parameters (r2^2 > 0.8, Q2^2 > 0.6) indicating predictive reliability .

Q. What computational strategies effectively predict the enzyme inhibition potential of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with fungal PPO or PO) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with favorable ΔG values and hydrogen-bonding to active-site residues.
  • MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to evaluate complex stability (RMSD < 2 Å) and binding free energies (MM/PBSA) .

Q. How can researchers elucidate the regioselective behavior of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries using M06-2X/6-311+G(2df,p) to predict regioselectivity. Compare activation energies for competing pathways (e.g., endo vs. exo products) .
  • Experimental Validation : Perform reactions with substituted dienophiles (e.g., 2-tert-butylfuran) and analyze products via 2D NMR (COSY, HMBC) to assign regioisomers .

Q. What molecular biology techniques quantify this compound’s effects on fungal nucleic acid metabolism?

  • Methodological Answer :

  • Nucleic Acid Quantification : Extract DNA/RNA from treated fungi (e.g., Rhizoctonia solani) and measure content via UV spectrophotometry (A260/A280) or fluorometric assays (Qubit).
  • qPCR : Amplify fungal rRNA genes (e.g., ITS regions) to assess transcriptional changes under sub-MIC exposure .

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